4-methyl-N,N-Dimethylcathinone (hydrochloride)
4-methyl-N,N-Dimethylcathinone (hydrochloride)
4-methyl-N,N-Dimethylcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.
N,N-Dimethylcathinone (N,N-DMC;) is a psychotropic compound that, in behavioral studies involving rats, is one of the most potent cathinones. 4-methyl-N,N-DMC is a substituted analog of N,N-DMC. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
N,N-Dimethylcathinone (N,N-DMC;) is a psychotropic compound that, in behavioral studies involving rats, is one of the most potent cathinones. 4-methyl-N,N-DMC is a substituted analog of N,N-DMC. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1448845-14-4
VCID:
VC0160737
InChI:
InChI=1S/C12H17NO.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4;/h5-8,10H,1-4H3;1H
SMILES:
CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl
Molecular Formula:
C12H18ClNO
Molecular Weight:
227.73 g/mol
4-methyl-N,N-Dimethylcathinone (hydrochloride)
CAS No.: 1448845-14-4
Cat. No.: VC0160737
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-methyl-N,N-Dimethylcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications. N,N-Dimethylcathinone (N,N-DMC;) is a psychotropic compound that, in behavioral studies involving rats, is one of the most potent cathinones. 4-methyl-N,N-DMC is a substituted analog of N,N-DMC. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1448845-14-4 |
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 2-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4;/h5-8,10H,1-4H3;1H |
| Standard InChI Key | OOGUGYDLTBREKK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl |
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